N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
N-[2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound with the molecular formula C10H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. This compound is known for its versatile properties and is used in various scientific research areas, including drug discovery, materials science, and organic synthesis.
Preparation Methods
The synthesis of N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 2-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent quality of the final product .
Chemical Reactions Analysis
N-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has a similar structure but with the trifluoromethyl group attached to the meta position of the phenyl ring.
N-[4-(trifluoromethyl)phenyl]prop-2-enamide: Here, the trifluoromethyl group is attached to the para position, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties and reactivity compared to its isomers .
Properties
Molecular Formula |
C10H8F3NO |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C10H8F3NO/c1-2-9(15)14-8-6-4-3-5-7(8)10(11,12)13/h2-6H,1H2,(H,14,15) |
InChI Key |
NHFXQZUVAMCIIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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